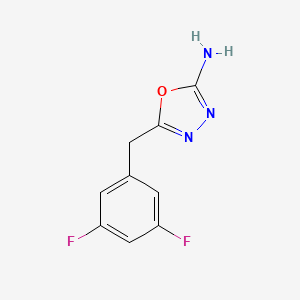

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine

描述

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-difluorobenzyl group attached to the oxadiazole ring

属性

CAS 编号 |

1151767-59-7 |

|---|---|

分子式 |

C9H7F2N3O |

分子量 |

211.17 g/mol |

IUPAC 名称 |

5-[(3,5-difluorophenyl)methyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C9H7F2N3O/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |

InChI 键 |

RWMWNQXLNITZPU-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C=C1F)F)CC2=NN=C(O2)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3,5-difluorobenzyl chloride with hydrazine hydrate to form 3,5-difluorobenzyl hydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The final step involves cyclization of the dithiocarbazate with an appropriate oxidizing agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzyl derivatives.

科学研究应用

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula and a molecular weight of 211.17 . It is also known by other names, including 2-Amino-5-(3,5-difluorobenzyl)-1,3,4-oxadiazole and 5-[(3,5-difluorophenyl)methyl]-1,3,4-oxadiazol-2-amine .

Chemical Properties

- CAS Number: 1151767-59-7

- Molecular Formula:

- Molecular Weight: 211.17

- Melting Point: 168-176℃

- Synonyms: A variety of synonyms are listed, including 2-Amino-5-(3,5-difluorobenzyl)oxadiazole, this compound, and others .

- Sensitivity: Moisture sensitive

Reported Applications and Research

While the search results do not focus solely on the applications of this compound, they do provide some context for its use in chemical research:

- As a Chemical Intermediate: this compound is available as a chemical compound with a purity of 97% .

- Inhibitor Synthesis: Fluorine substituents, such as those in this compound, have been harnessed in the design and synthesis of new compounds evaluated as inhibitors of tyrosine kinase fibroblast growth factor receptor (FGFR) .

作用机制

The mechanism of action of 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the presence of the 3,5-difluorobenzyl group plays a crucial role in its activity.

相似化合物的比较

Similar Compounds

- 5-(3,5-Dichlorobenzyl)-1,3,4-oxadiazol-2-amine

- 5-(3,5-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

- 5-(3,5-Dibromobenzyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of fluorine atoms in the benzyl group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, such as increasing its metabolic stability and enhancing its binding affinity to molecular targets. This makes this compound a valuable compound for various research applications.

生物活性

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine, also known as 2-amino-5-(3,5-difluorobenzyl)-1,3,4-oxadiazole (CAS No. 1151767-59-7), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects.

The molecular formula of this compound is with a molecular weight of approximately 211.17 g/mol. The compound exhibits a melting point ranging from 168°C to 176°C and is classified as moisture sensitive .

Antioxidant Activity

Research indicates that oxadiazole derivatives possess considerable antioxidant capabilities. In various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, compounds similar to this compound have demonstrated significant free radical scavenging abilities . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Effects

The anticancer properties of oxadiazole derivatives are particularly noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against pancreatic cancer cell lines (PANC-1) and exhibited strong anticancer activity through apoptotic signaling pathways . The structure of oxadiazoles allows for interaction with various cellular targets involved in cancer progression.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases:

- Monoamine Oxidase (MAO) : Important for the treatment of depression and neurodegenerative disorders. Some derivatives have shown promising inhibition against MAO-A and MAO-B enzymes.

- Cholinesterases : These enzymes are crucial for neurotransmission and have been targeted for Alzheimer's disease treatment. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) indicates potential therapeutic applications .

Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study on Antioxidant Activity | Antioxidant | Significant free radical scavenging activity observed in CUPRAC assay. |

| Cancer Cell Line Study | Anticancer | Induced apoptosis in PANC-1 cell lines; confirmed by molecular modeling. |

| Enzyme Inhibition Research | Enzyme Inhibition | Effective inhibition of MAO-A/B and AChE/BChE; potential for treating neurological disorders. |

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The oxadiazole ring system allows for hydrogen bonding and π-stacking interactions with active sites of enzymes and receptors . Molecular docking studies provide insights into these interactions and help predict the compound's efficacy.

常见问题

Q. What are the established synthetic routes for 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine?

The compound is typically synthesized via cyclization of hydrazide intermediates. For example, 5-(3,5-Difluorobenzyl) derivatives are prepared by refluxing substituted hydrazides with reagents like Mn(OAc)₂·4H₂O, followed by purification via column chromatography. Yields range from 71% to 82%, with characterization by IR, NMR, and elemental analysis . Alternative routes involve Suzuki coupling with 3,5-difluorobenzyl bromide in multi-step protocols .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

- IR spectroscopy : Detection of N–H stretching (~3370 cm⁻¹) and C=N vibrations (~1655 cm⁻¹) .

- NMR : Distinct signals for the benzyl CH₂ group (δ ~4.25–4.29 ppm in H-NMR) and aromatic protons (δ 7.08–8.04 ppm). C-NMR confirms oxadiazole ring carbons (e.g., δ 158.81–207.08 ppm) .

- Elemental analysis : Matches calculated values (e.g., C: 55.56–59.02%, N: 13.00–13.77%) .

Q. What initial biological activities have been reported for this compound class?

Derivatives of 1,3,4-oxadiazoles exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Aspergillus niger), comparable to standard drugs like streptomycin . Some analogs are explored for CNS-targeted therapies due to structural features enhancing blood-brain barrier permeability .

Advanced Research Questions

Q. How can low yields in the cyclization step during synthesis be addressed?

Low yields (e.g., 71%) in cyclization may arise from incomplete reaction or side-product formation. Methodological improvements include:

- Catalyst optimization : Transition metal catalysts (e.g., Mn²⁺) improve cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Temperature control : Gradual heating to 80–100°C minimizes decomposition .

Q. How to resolve contradictions in reported antimicrobial activity data across studies?

Discrepancies may stem from variations in bacterial strains, assay conditions, or substituent effects. Strategies include:

- Standardized protocols : Use CLSI/MIC guidelines for consistency .

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups like F enhance activity) .

- Statistical validation : Apply ANOVA to assess significance of activity differences .

Q. What computational methods predict the binding affinity of this compound derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like ROS1 kinase (e.g., entrectinib derivatives) .

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to design derivatives to improve CNS permeability for neurological targets?

- Lipophilicity optimization : Aim for logP 2–5 (calculated via ChemDraw).

- Reduction of polar surface area (PSA) : Keep PSA <90 Ų by replacing polar groups with halogens (e.g., F) .

- P-gp substrate avoidance : Use in silico tools like StarDrop to predict efflux transporter interactions.

Q. What strategies optimize inhibitory activity against specific enzymes (e.g., kinases)?

- Fragment-based design : Introduce hydrogen-bond donors (e.g., -NH₂) to target kinase ATP-binding pockets .

- Bioisosteric replacement : Substitute oxadiazole with thiadiazole to enhance π-π stacking .

- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands for targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。